2-Amino-3-chloro-4-methoxybenzoic acid
Description
2-Amino-3-chloro-4-methoxybenzoic acid (CAS: 7206-70-4) is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.606 g/mol. Structurally, it features an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 3, and a methoxy group (-OCH₃) at position 4 relative to the carboxylic acid (-COOH) group at position 1 (Figure 1). This compound is also known as 4-amino-5-chloro-2-methoxybenzoic acid in alternative numbering systems . It is recognized as a pharmaceutical intermediate and a documented impurity in drugs like metoclopramide .
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-amino-3-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
QKMBAVCRSULYPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The position of chlorine and methoxy groups significantly impacts electronic properties. For example, 2-amino-4-chlorobenzoic acid forms intramolecular N–H⋯O hydrogen bonds, stabilizing planar molecular conformations and enabling crystal packing via O–H⋯O interactions .
- Reactivity: Chlorine at position 3 in the target compound may direct electrophilic substitution reactions differently compared to chlorine at position 4 or 5 in analogs. For instance, 2-amino-4-chlorobenzoic acid undergoes cyclization to form quinazolinones, whereas the target compound’s methoxy group may hinder similar pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
